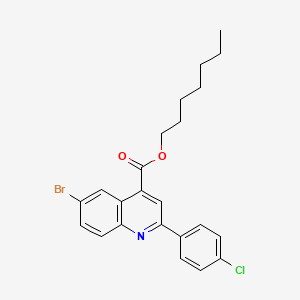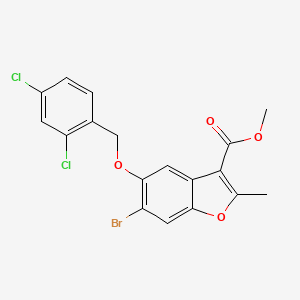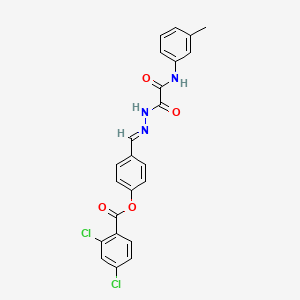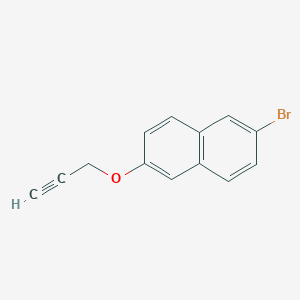
Heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-bromo-2-(4-clorofenil)quinolina-4-carboxilato de heptilo es un compuesto orgánico complejo con la fórmula molecular C23H23BrClNO2 y un peso molecular de 460,802 . Este compuesto forma parte de la familia de la quinolina, que es conocida por sus diversas actividades biológicas y farmacológicas. La presencia de átomos de bromo y cloro en su estructura lo convierte en un compuesto valioso para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-bromo-2-(4-clorofenil)quinolina-4-carboxilato de heptilo normalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Un método común implica la bromación del ácido 2-(4-clorofenil)quinolina-4-carboxílico, seguida de esterificación con alcohol heptilo. Las condiciones de reacción suelen incluir el uso de agentes bromantes como la N-bromosuccinimida (NBS) y catalizadores para facilitar el proceso de esterificación .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede aumentar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para garantizar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-bromo-2-(4-clorofenil)quinolina-4-carboxilato de heptilo experimenta diversas reacciones químicas, entre las que se incluyen:
Reacciones de sustitución: El átomo de bromo puede sustituirse por otros nucleófilos, dando lugar a la formación de diferentes derivados.
Oxidación y reducción: El anillo de quinolina puede experimentar reacciones de oxidación y reducción, alterando sus propiedades electrónicas.
Hidrólisis de ésteres: El grupo éster puede hidrolizarse para producir el ácido carboxílico y el alcohol correspondientes.
Reactivos y condiciones comunes
N-bromosuccinimida (NBS): Se utiliza para reacciones de bromación.
Catalizadores ácidos o básicos: Se emplean en reacciones de esterificación e hidrólisis.
Agentes oxidantes: Como el permanganato de potasio para reacciones de oxidación.
Productos principales
Los principales productos que se forman a partir de estas reacciones incluyen diversos derivados de quinolina sustituidos, ácidos carboxílicos y alcoholes, dependiendo de las condiciones de reacción y los reactivos utilizados .
Aplicaciones Científicas De Investigación
El 6-bromo-2-(4-clorofenil)quinolina-4-carboxilato de heptilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción del 6-bromo-2-(4-clorofenil)quinolina-4-carboxilato de heptilo implica su interacción con dianas moleculares y vías específicas. El núcleo de quinolina del compuesto puede intercalarse con el ADN, interrumpiendo su función y provocando la muerte celular. Además, la presencia de átomos de bromo y cloro puede aumentar su afinidad de unión a ciertas enzimas y receptores, modulando su actividad .
Comparación Con Compuestos Similares
Compuestos similares
6-bromo-2-fenilquinolina-4-carboxilato de heptilo: Estructura similar, pero sin el átomo de cloro.
6-bromo-2-(4-clorofenil)quinolina-4-carboxilato de etilo: Estructura similar, pero con un grupo éster de etilo en lugar de un grupo de heptilo.
Singularidad
El 6-bromo-2-(4-clorofenil)quinolina-4-carboxilato de heptilo es único debido a la presencia de átomos de bromo y cloro, que pueden influir significativamente en su reactividad química y actividad biológica. El grupo éster de heptilo también confiere propiedades fisicoquímicas distintas, como un aumento de la lipofilia, que puede afectar a su solubilidad y biodisponibilidad .
Propiedades
Número CAS |
355419-76-0 |
|---|---|
Fórmula molecular |
C23H23BrClNO2 |
Peso molecular |
460.8 g/mol |
Nombre IUPAC |
heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C23H23BrClNO2/c1-2-3-4-5-6-13-28-23(27)20-15-22(16-7-10-18(25)11-8-16)26-21-12-9-17(24)14-19(20)21/h7-12,14-15H,2-6,13H2,1H3 |
Clave InChI |
UOHBGDUCEXKKIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-hydroxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049643.png)
![1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12049648.png)

![(3Z)-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12049653.png)
![2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12049665.png)

![2-Amino-4-(1,3-benzodioxol-5-YL)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12049678.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12049685.png)


![(2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B12049705.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12049709.png)
